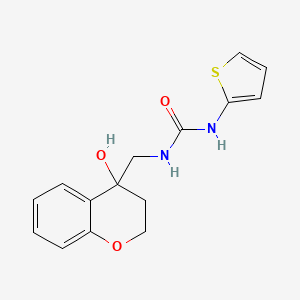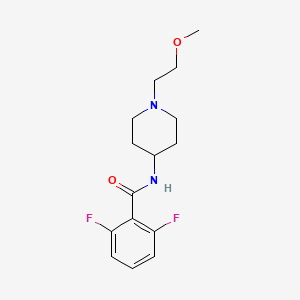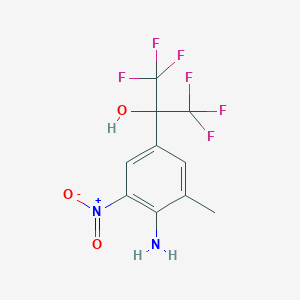
1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound that has shown potential in scientific research applications.
Applications De Recherche Scientifique
Acetylcholinesterase Inhibition
A study highlighted the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and their evaluation as antiacetylcholinesterase agents. This research aimed at optimizing the spacer length linking two pharmacophoric moieties and assessing compounds with greater conformational flexibility. Notably, compounds with a cyclohexyl group replacing the initially optimized benzyl group attached to the basic nitrogen exhibited high inhibitory activities (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonists
Another study involved the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. The optimization of lead compounds for in vitro potency included modifications of stereochemistry, phenylethyl segment, urea portion, and the 4-phenoxyphenyl group. This led to the discovery of highly potent compounds in this class, acting as antagonists in functional assays (Fotsch et al., 2001).
Corrosion Inhibition
Research conducted on the inhibition effect of certain urea compounds, including 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU), in 1 M HCl solution on mild steel showed significant findings. These compounds exhibited excellent performance as corrosion inhibitors, acting as mixed-type inhibitors and obeying the Langmuir adsorption isotherm. The study provided valuable insights into the adsorption mechanism and the efficiency of these inhibitors (Bahrami & Hosseini, 2012).
Hydrogel Morphology and Rheology Tuning
A distinct study examined 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea (1) and its ability to form hydrogels in acidic conditions. The research emphasized the dependency of the gels' morphology and rheology on the identity of the anion, presenting a novel method to tune the physical properties of these gels (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14(17-13-6-3-9-21-13)16-10-15(19)7-8-20-12-5-2-1-4-11(12)15/h1-6,9,19H,7-8,10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSXDTUQVMEAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2629326.png)


![benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2629332.png)
![2-methyl-3-phenyl-N-(m-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2629333.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2629335.png)

![6,8-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2629337.png)

![Methyl 2-[[(2-acetamido-5-chlorophenyl)-phenylmethyl]amino]acetate](/img/structure/B2629339.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2629341.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2629344.png)
![3,3-dimethyl-1-[3-({1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)phenyl]-2-azetanone](/img/structure/B2629348.png)